molecular formula C18H27NO B2567370 N-(4-methylidenecyclohexyl)adamantane-1-carboxamide CAS No. 2097893-20-2

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide

Cat. No.: B2567370
CAS No.: 2097893-20-2
M. Wt: 273.42
InChI Key: GZUOPHUBERZCPR-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide is a synthetic chemical reagent featuring a rigid adamantane scaffold coupled with a cyclohexylmethylidene carboxamide linker. This structural motif is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors and novel therapeutic agents. Adamantane derivatives are prized for their ability to enhance the metabolic stability and lipophilicity of drug candidates, which can improve cell membrane permeability and overall pharmacokinetic profiles . The adamantane moiety serves as a versatile, bulky hydrophobic anchor that can fit into non-polar binding pockets of biological targets . Compounds based on the adamantyl carboxamide core have been identified as potent and selective inhibitors of enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders such as type 2 diabetes, insulin resistance, and dyslipidemia . Furthermore, adamantane-containing molecules are actively researched for targeting mutant p53 proteins in cancer cells and for their application in targeted drug delivery systems . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUOPHUBERZCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide involves several steps. One common method includes the radical functionalization of adamantane derivatives. This process typically involves the use of carbocation or radical intermediates, which are known for their stability and reactivity . The preparation can also involve the reduction of specific naphthalene derivatives to produce the desired adamantane compound .

Chemical Reactions Analysis

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ketones, esters, nitriles, and sulfones . The major products formed from these reactions often incorporate diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .

Scientific Research Applications

This compound has diverse applications in scientific research. It is used in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic properties . Additionally, it is employed in the development of catalysts and nanomaterials due to its unique structural and biological properties .

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s lipophilicity, improving its pharmacological properties . This interaction often involves the disruption of various enzymes and pathways, leading to its diverse therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Adamantane Carboxamides

Compound Name Substituent Group Key Properties/Activity Reference
N-(4-Methylidenecyclohexyl)adamantane-1-carboxamide 4-Methylidenecyclohexyl High lipophilicity; potential enzyme inhibition*
N-Methyl-N-((3-methylthiophen-2-yl)methyl)adamantane-1-carboxamide (Compound 6) 3-Methylthiophen-2-ylmethyl Moderate 11β-HSD1 inhibition (IC₅₀ ~100 nM)
N-((4-Methylthiophen-2-yl)methyl)adamantane-1-carboxamide (Compound 9) 4-Methylthiophen-2-ylmethyl Enhanced metabolic stability
N-(4-(tert-Butyl)phenyl)adamantane-1-carboxamide (3ao) 4-(tert-Butyl)phenyl Demonstrated reductive transamidation
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide 2-Naphthyl-hydroxyethyl High molecular weight; solubility challenges

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Adamantane derivatives generally resist oxidative metabolism, though bulky substituents may slow hepatic clearance .
  • Solubility : Analogs like Compound 9 (Table 1) exhibit improved solubility due to heteroaromatic substituents, whereas the target compound’s cyclohexyl group may reduce it .

Biological Activity

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Molecular Formula: C18_{18}H27_{27}NO
Molecular Weight: 273.4 g/mol
IUPAC Name: this compound
Canonical SMILES: C=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The adamantane moiety enhances the compound's lipophilicity, which facilitates better cell membrane penetration and improves pharmacological properties.

  • Anti-inflammatory Activity: The compound has shown potential in inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antiviral Properties: Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or assembly.
  • Anticancer Effects: this compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AntiviralReduced viral load in infected cell cultures
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against certain bacterial strains

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties, this compound was administered to murine models exhibiting induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential application in treating chronic inflammatory conditions.

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The study reported an IC50_{50} value indicating effective inhibition of cell proliferation at low concentrations, highlighting its potential as a novel anticancer agent.

Future Directions

The unique structural characteristics of this compound open avenues for further research into its pharmacological applications:

  • Development of Derivatives: Modifying the compound's structure could enhance its potency and selectivity towards specific targets.
  • Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for translating these findings into therapeutic options.
  • Mechanistic Studies: Further elucidation of the molecular pathways involved in its biological activity will provide insights into optimizing its use in medicine.

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